4-Chloro-2-imidazol-1-ylbenzaldehyde
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Overview
Description
4-Chloro-2-imidazol-1-ylbenzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. It possesses unique chemical properties that make it valuable in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a chloro group and an imidazole ring attached to a benzaldehyde moiety, which contributes to its distinct reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-imidazol-1-ylbenzaldehyde typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-imidazol-1-ylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of 4-Chloro-2-imidazol-1-ylbenzoic acid.
Reduction: Formation of 4-Chloro-2-imidazol-1-ylbenzyl alcohol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-imidazol-1-ylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-imidazol-1-ylbenzaldehyde involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro group and aldehyde moiety contribute to its reactivity, allowing it to form covalent bonds with biological molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1H-imidazole-4-carbaldehyde
- 4-Bromo-2-imidazol-1-ylbenzaldehyde
- 4-Chloro-1H-imidazole-2-carbaldehyde
Uniqueness
4-Chloro-2-imidazol-1-ylbenzaldehyde is unique due to the specific positioning of the chloro group and the imidazole ring on the benzaldehyde moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-imidazol-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-2-1-8(6-14)10(5-9)13-4-3-12-7-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSRZOPNFBBJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=CN=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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